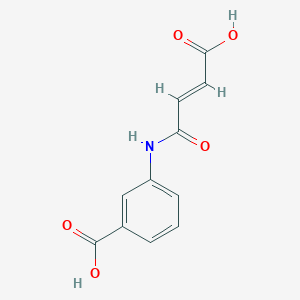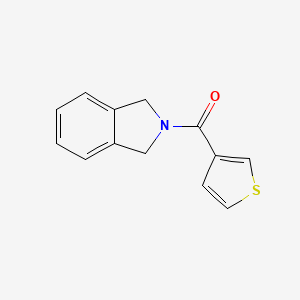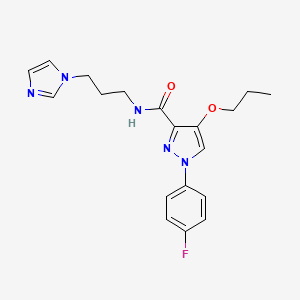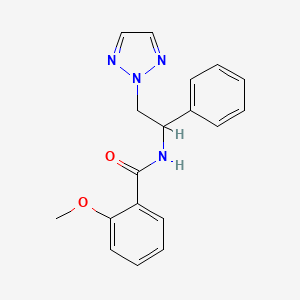![molecular formula C9H14O2 B2821079 8-Methoxy-2-oxadispiro[2.0.34.23]nonane CAS No. 1935988-35-4](/img/structure/B2821079.png)
8-Methoxy-2-oxadispiro[2.0.34.23]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-oxadispiro[2.0.34.23]nonane, also known as MON, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure and properties that make it an interesting subject of study. In
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease processes. For example, 8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been found to have several biochemical and physiological effects. In addition to its activity against diseases, 8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 8-Methoxy-2-oxadispiro[2.0.34.23]nonane has also been found to have an effect on the immune system, stimulating the production of certain cytokines and chemokines that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Methoxy-2-oxadispiro[2.0.34.23]nonane in lab experiments is its unique structure and properties. This makes it a useful tool for studying the mechanisms of disease and the effects of drugs on these mechanisms. However, there are also some limitations to using 8-Methoxy-2-oxadispiro[2.0.34.23]nonane in lab experiments. For example, the synthesis of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is a complex and time-consuming process, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for research on 8-Methoxy-2-oxadispiro[2.0.34.23]nonane. One area of research is in the development of new drugs based on the structure of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane. This could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Another area of research is in the study of the mechanism of action of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane. By understanding how this compound works, researchers may be able to develop new drugs that are more effective and have fewer side effects. Finally, there is also potential for research on the synthesis of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane, with the goal of developing more efficient and cost-effective methods for producing this compound.
Métodos De Síntesis
The synthesis of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is a complex process that involves several steps. The first step is the preparation of the starting material, which is a compound called 2-oxa-6-azaspiro[3.3]heptane. This compound is then reacted with methoxyamine hydrochloride to form a new compound called 6-methoxy-2-oxa-6-azaspiro[3.3]heptane. The final step involves the reaction of this compound with a reagent called trifluoroacetic anhydride to form 8-methoxy-2-oxadispiro[2.0.34.23]nonane.
Aplicaciones Científicas De Investigación
8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. 8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been shown to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and viral infections. In addition, 8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
8-methoxy-2-oxadispiro[2.0.34.23]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-10-7-5-9(6-11-9)8(7)3-2-4-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXXJCSUSOBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C13CCC3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-oxadispiro[2.0.34.23]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)



![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)



![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)


![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)
